molecular formula C22H24N2O4 B134794 N-[[4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine Methyl Ester CAS No. 331746-65-7

N-[[4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine Methyl Ester

Cat. No.: B134794
CAS No.: 331746-65-7
M. Wt: 380.4 g/mol
InChI Key: SLAOTPLLYBJKKI-UHFFFAOYSA-N
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Description

N-[[4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine Methyl Ester is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an oxazole ring, a phenyl group, and a glycine methyl ester moiety, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine Methyl Ester typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a 2-aminophenyl ketone, under acidic or basic conditions.

    Etherification: The oxazole derivative is then subjected to an etherification reaction with 4-hydroxybenzyl alcohol in the presence of a suitable base like potassium carbonate and a solvent such as dimethylformamide (DMF).

    Glycine Methyl Ester Addition: The final step involves the reaction of the etherified product with glycine methyl ester hydrochloride in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[[4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine Methyl Ester can undergo various chemical reactions, including:

    Oxidation: The phenyl and oxazole rings can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced at the oxazole ring or the ester group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, using reagents like bromine or nitric acid under controlled conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in acetic acid for bromination.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-[[4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine Methyl Ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[[4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine Methyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the glycine methyl ester moiety may facilitate binding to active sites of enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[[4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine Ethyl Ester
  • N-[[4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]alanine Methyl Ester

Uniqueness

Compared to similar compounds, N-[[4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine Methyl Ester stands out due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The presence of the oxazole ring also imparts unique electronic properties that can be exploited in various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

methyl 2-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-16-20(24-22(28-16)18-6-4-3-5-7-18)12-13-27-19-10-8-17(9-11-19)14-23-15-21(25)26-2/h3-11,23H,12-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAOTPLLYBJKKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CNCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90470773
Record name {4-[2-(5-methyl-2-phenyl-oxazol-4-yl)-ethoxy]-benzylamino}-acetic acid methyl ester hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331746-65-7
Record name {4-[2-(5-methyl-2-phenyl-oxazol-4-yl)-ethoxy]-benzylamino}-acetic acid methyl ester hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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